Chloroethane;methane Boiling Point and Volatility Differentiation from Pure Component Alternatives
The boiling point of the chloroethane;methane (1:2) mixture is reported as 12.7°C at 760 mmHg, which differs substantially from the boiling points of its individual pure components: chloroethane (12.3°C) and methane (-161.5°C) [1]. This intermediate boiling point reflects the non-ideal vapor-liquid equilibrium behavior of this binary system and directly affects handling requirements, storage conditions, and experimental delivery methods compared to using the pure gases separately.
| Evidence Dimension | Boiling point at atmospheric pressure |
|---|---|
| Target Compound Data | 12.7°C at 760 mmHg |
| Comparator Or Baseline | Pure chloroethane: 12.3°C; Pure methane: -161.5°C |
| Quantified Difference | +0.4°C vs. chloroethane; +174.2°C vs. methane |
| Conditions | Atmospheric pressure (760 mmHg) |
Why This Matters
The 12.7°C boiling point of the mixture dictates distinct liquefaction, storage, and vapor delivery parameters that pure component data cannot accurately predict, impacting experimental design and equipment specification.
- [1] Hydrocarbons, C2-6, chloro; CAS 68476-48-2. Chem960. Available from: https://m.chem960.com/cas/68476482/ View Source
